(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chiral compound characterized by its unique molecular structure, which includes a methyl ester group, an amino group, and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of 260.68 g/mol. The compound features a chiral center at the second carbon atom, leading to its (R) configuration, which is significant in various
The presence of both an amino acid derivative and a nitro group suggests potential biological activities. Compounds with similar structures are often investigated for their effects on neurotransmitter systems and may exhibit neuroprotective properties. Research indicates that compounds like (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride could influence receptor activity due to their structural similarities to neurotransmitters.
Synthesis of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves:
This compound has various applications in scientific research:
Interaction studies involving (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride focus on its binding affinity to various receptors. Research has shown that compounds with similar structures can modulate neurotransmitter receptors, suggesting that this compound may have implications in neuropharmacology. Further studies are necessary to elucidate its specific interaction mechanisms and therapeutic potential.
Several compounds share structural similarities with (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Similar structure but different chiral configuration | Potentially different biological activity |
Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Ethyl instead of methyl group | May exhibit different solubility properties |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate | Amino group instead of nitro group | Different reactivity due to amino substitution |
These compounds highlight the uniqueness of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, particularly in its potential biological activities influenced by the nitro group and chiral configuration .
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride [1]. This nomenclature follows the standardized rules for naming organic compounds, where the stereochemical configuration is indicated by the (2R) designation, specifying the absolute configuration at the second carbon atom [5]. The compound represents a chiral amino acid derivative with the methyl ester functionality at the carboxyl terminus and a para-nitrophenyl substituent on the benzyl side chain [14].
Alternative International Union of Pure and Applied Chemistry representations include methyl (R)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, where the (R) configuration refers to the stereochemical arrangement around the chiral center [1] [8]. The systematic nomenclature emphasizes the compound's structural features: the methyl ester group, the amino functionality at the alpha position, and the 4-nitrophenyl substituent attached to the propanoate backbone [2].
The registry number 67877-95-6 specifically corresponds to the hydrochloride salt form of the (R)-enantiomer, distinguishing it from related compounds such as the free base form or other stereoisomers [14] [15]. This numerical identifier is essential for procurement, regulatory compliance, and literature searches related to this specific chemical entity [5].
The compound is known by several alternative names and synonyms in scientific literature and commercial sources. The most commonly used designation is H-P-Nitro-D-Phe-OMe HCl, which represents the abbreviated form indicating the para-nitro-D-phenylalanine methyl ester hydrochloride structure [5] [14]. Additional synonyms include 4-nitro-D-phenylalanine methyl ester hydrochloride and para-nitro-D-phenylalanine methyl ester hydrochloride [14] [20].
Commercial databases and suppliers utilize various naming conventions, including D-4-nitrophenylalanine methyl ester hydrochloride and 4-nitro-D-phenylalanine methyl ester monohydrochloride [14] [15]. The compound may also be referred to as methyl (R)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride in research publications, emphasizing its stereochemical configuration [1] [2].
Primary Name | Alternative Designations |
---|---|
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride | H-P-Nitro-D-Phe-OMe HCl [5] |
4-nitro-D-phenylalanine methyl ester hydrochloride [14] | |
para-nitro-D-phenylalanine methyl ester hydrochloride [20] | |
D-4-nitrophenylalanine methyl ester hydrochloride [14] |
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride belongs to several overlapping chemical classifications based on its structural and functional characteristics. The compound is classified as an aromatic amino acid derivative, specifically a phenylalanine analog with a para-nitro substitution on the benzyl ring [21] [32]. This classification places it within the broader category of aromatic amino acids, which are characterized by the presence of an aromatic ring system in their side chain structure [28] [32].
From a functional group perspective, the compound is categorized as an amino acid ester, combining the structural features of both amino acids and esters [25] [33]. The presence of the methyl ester functionality classifies it as a carboxylic acid derivative, where the carboxyl group of the parent amino acid has been converted to its corresponding methyl ester [25] [27]. This esterification modifies the compound's physicochemical properties while maintaining the essential amino acid backbone structure [25].
The nitro substituent on the aromatic ring places the compound within the category of nitroaromatic compounds, which are characterized by strong electron-withdrawing properties that significantly influence the molecule's reactivity and electronic characteristics [34] [26]. The para-nitro substitution pattern is particularly significant in determining the compound's chemical behavior and potential biological activities [34].
Classification Category | Specific Designation | Structural Basis |
---|---|---|
Amino Acid Type | Aromatic amino acid derivative [28] [32] | Benzyl side chain with aromatic ring |
Functional Group | Amino acid ester [25] [33] | Methyl ester of amino acid carboxyl group |
Stereochemistry | Chiral compound with (R)-configuration [1] [23] | Asymmetric carbon at alpha position |
Aromatic Substitution | Para-nitroaromatic compound [34] | Nitro group at para position of benzyl ring |
Salt Form | Hydrochloride salt [5] [14] | Protonated amino group with chloride counterion |
The compound possesses multiple database identifiers that facilitate its recognition across various chemical information systems and research platforms. The MDL number MFCD00797553 serves as a unique identifier in the MDL chemical database system [5] [14]. This identifier is widely used in chemical inventory management and compound tracking within research institutions and commercial organizations [5].
The molecular formula C₁₀H₁₂N₂O₄·HCl represents the chemical composition, indicating ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one hydrochloride unit [5] [23]. The molecular weight is calculated as 260.68 grams per mole, which includes the contribution of the hydrochloride salt [5] [16].
Structural identifiers include the InChI (International Chemical Identifier) string, which provides a unique textual representation of the molecular structure: InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 [14] [23]. The corresponding InChI Key BTHMRXRBXYHLRA-SBSPUUFOSA-N serves as a shortened, hash-based identifier derived from the full InChI string [14].
Database System | Identifier | Type |
---|---|---|
Chemical Abstracts Service | 67877-95-6 [5] | Registry Number |
MDL | MFCD00797553 [5] [14] | MDL Number |
InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 [14] | Structural Identifier |
InChI Key | BTHMRXRBXYHLRA-SBSPUUFOSA-N [14] | Hash-based Identifier |
UNII | YEL755Z3ZF [23] | Unique Ingredient Identifier |
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride possesses the molecular formula C10H13ClN2O4, representing a hydrochloride salt of an amino acid ester derivative [2] [3]. The molecular composition includes ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This formula reflects the complete ionic structure, incorporating both the organic cationic component and the chloride counterion that together form the stable crystalline salt.
The molecular formula indicates the presence of multiple functional groups within a relatively compact molecular framework. The carbon framework consists of an aromatic benzene ring (C6H4) substituted with a nitro group, connected to a three-carbon propanoate chain bearing an amino group and terminating in a methyl ester functionality. The inclusion of the chloride ion in the molecular formula emphasizes the ionic nature of this compound in its solid state.
The molecular weight of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is precisely 260.67 g/mol [2] [3]. This molecular weight encompasses the complete hydrochloride salt, including the organic cation and the chloride anion. The relatively moderate molecular weight places this compound within the range typical for amino acid derivatives and pharmaceutical intermediates.
When compared to the free base form (without the hydrochloride), the molecular weight reflects the addition of 36.46 g/mol contributed by the hydrochloric acid component. This molecular weight is consistent with computational calculations and mass spectrometric analyses reported in the literature, confirming the structural assignment and purity of the compound.
The stereochemistry of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is defined by the presence of a single chiral center located at the C2 carbon atom, which exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules [4] [5] [6]. The R-configuration designation indicates the spatial arrangement of substituents around the chiral center, where the priority sequence follows: NH3+ > COOCH3 > CH2(4-nitrophenyl) > H.
The absolute configuration has been confirmed through various analytical methods, including X-ray crystallographic analysis utilizing the anomalous scattering properties of the chloride ion [7] [8]. The presence of the heavy chloride atom provides sufficient anomalous scattering contrast to reliably determine the absolute stereochemistry. This stereochemical assignment is crucial for understanding the biological activity and pharmaceutical properties of the compound, as enantiomers often exhibit significantly different biological behaviors.
The R-configuration at the C2 position creates a specific three-dimensional arrangement that influences the overall molecular conformation and intermolecular interactions. This stereochemical feature distinguishes the compound from its S-enantiomer, which is available as a separate synthetic target with potentially different properties and applications [10].
The nitrophenyl moiety represents a critical structural component consisting of a benzene ring substituted with a nitro group (-NO2) at the para position [11] [12]. This electron-withdrawing substituent significantly influences the electronic properties of the aromatic system through both inductive (-I) and resonance (-R) effects. The nitro group exhibits characteristic bond lengths with N-O distances typically ranging from 1.21 to 1.23 Å, and the O-N-O bond angle approximately 123±2° [13] [14] [15].
The nitrophenyl moiety adopts a planar geometry, with the nitro group coplanar with the benzene ring to maximize conjugative stabilization [16] [17]. The C-N bond connecting the nitro group to the aromatic ring typically measures 1.47-1.48 Å, reflecting partial double bond character due to resonance delocalization [13] [16] [14]. This electron-withdrawing substituent significantly affects the reactivity and stability of the entire molecular framework.
The para-substitution pattern provides optimal electronic communication between the nitro group and the aromatic ring while minimizing steric interactions with the propanoate side chain. This substitution pattern is commonly employed in pharmaceutical chemistry to modulate electronic properties and biological activity.
The amino group in (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride exists in its protonated form as an ammonium cation (NH3+) due to the acidic conditions employed in the hydrochloride salt formation [18] [19] [8]. This protonation state significantly influences the compound's solubility, stability, and intermolecular interactions compared to the free base form.
The ammonium group adopts tetrahedral geometry around the nitrogen atom, with N-H bond lengths typically in the range of 1.01-1.03 Å and H-N-H bond angles approximating the ideal tetrahedral angle of 109.5° [8] [20] [21]. The positive charge localization on the nitrogen atom creates a strong electrostatic center that participates extensively in hydrogen bonding interactions with counterions and neighboring molecules in the crystal lattice.
The C-N bond connecting the ammonium group to the C2 carbon measures approximately 1.47-1.49 Å, consistent with typical aliphatic C-N single bonds [8] [20] [21]. The protonated state enhances the compound's water solubility and provides a handle for salt formation with various counterions, making it particularly suitable for pharmaceutical applications.
The methyl ester functionality (-COOCH3) represents the carboxylate terminus of the propanoate backbone, formed through esterification of the corresponding carboxylic acid [22] [23]. This functional group exhibits characteristic bond lengths with the C=O carbonyl bond measuring 1.20-1.22 Å and the C-O ester linkage approximately 1.33-1.35 Å [24] [25].
The ester group adopts a planar geometry around the carbonyl carbon, with bond angles approximating 120° for the trigonal planar arrangement [24] [25]. The O-C-O angle in the ester linkage typically measures 125±2°, reflecting the electron-withdrawing nature of the carbonyl group. The methyl group attached to the ester oxygen maintains typical tetrahedral geometry with C-H bond lengths of approximately 1.09 Å.
The ester functionality serves multiple purposes: it protects the carboxylic acid group during synthetic manipulations, enhances lipophilicity compared to the free acid, and provides a site for potential prodrug modifications. The ester bond is susceptible to hydrolysis under both acidic and basic conditions, allowing for controlled release applications in pharmaceutical contexts.
The hydrochloride salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in an ionic compound consisting of the organic cation and chloride anion [18] [19]. This salt formation dramatically alters the physical and chemical properties of the compound compared to the neutral free base form.
The chloride ion serves as a charge-balancing counterion for the protonated ammonium group, with typical Cl-...H-N hydrogen bonding distances ranging from 2.1 to 2.4 Å [8] [20] [21]. These ionic interactions contribute significantly to the crystalline stability and determine the three-dimensional packing arrangement in the solid state.
The hydrochloride salt formation enhances water solubility, improves chemical stability, and facilitates crystallization and purification processes. The ionic nature of the compound also influences its pharmacokinetic properties, including absorption, distribution, and excretion profiles in biological systems. The presence of the chloride ion provides anomalous scattering contrast for X-ray crystallographic structure determination, enabling accurate absolute configuration assignment [7] [8].
The three-dimensional conformational analysis of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride reveals a preference for extended backbone conformations that minimize steric interactions while optimizing electrostatic stabilization [26] [27]. The molecular framework exhibits conformational flexibility primarily around the C2-C3 bond (χ1 torsion angle), which governs the orientation of the 4-nitrophenyl side chain relative to the propanoate backbone.
The preferred conformation features an anti-periplanar arrangement of the backbone carbon atoms, with the ester group adopting a trans geometry about the C-O bond [24] [28]. This extended conformation minimizes 1,3-diaxial interactions between the bulky nitrophenyl substituent and the ester functionality while allowing optimal hydrogen bonding opportunities for the ammonium group.
Conformational analysis indicates that the χ1 torsion angle can adopt various orientations, with gauche conformations (±60°) and trans orientations (180°) being energetically accessible. The energy barriers for interconversion between these conformational states are estimated to be in the range of 3-6 kcal/mol, suggesting facile rotation at ambient temperatures [26] [27].
The nitrophenyl ring maintains planarity and can orient in various directions relative to the backbone, influenced by crystal packing forces and intermolecular interactions. The overall molecular shape resembles an extended chain-like structure with the aromatic side chain projecting perpendicular to the main backbone axis. Weak intramolecular C-H...O contacts may provide additional conformational stabilization with typical separation distances of 2.5-3.5 Å [24] [28].
The bond lengths and angles in (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride reflect the typical values expected for the constituent functional groups, with some modifications due to electronic effects and crystal packing constraints [13] [16] [14]. The aromatic C-C bonds in the benzene ring exhibit standard lengths of 1.39-1.40 Å, with the C-N bond connecting the nitro group measuring 1.47-1.48 Å, indicating partial double bond character due to resonance delocalization.
The nitro group displays characteristic N-O bond lengths of 1.21-1.23 Å, with the O-N-O bond angle typically measuring 123±2° [13] [14] [15]. These parameters reflect the strong electron-withdrawing nature of the nitro substituent and its planar geometry that maximizes conjugative stabilization with the aromatic ring.
The aliphatic portion of the molecule exhibits typical bond lengths with C-C bonds measuring 1.52-1.54 Å and the C-N bond to the ammonium group at 1.47-1.49 Å [8] [20] [21]. The ester functionality displays standard carbonyl C=O bond length of 1.20-1.22 Å and C-O ester linkage of 1.33-1.35 Å [24] [25].
Bond angles around the chiral C2 center approximate tetrahedral geometry (109±3°), though slight deviations occur due to electronic effects and steric interactions . The ester group maintains trigonal planar geometry around the carbonyl carbon with bond angles of approximately 120±2° [24] [25]. The ammonium group exhibits tetrahedral geometry with H-N-H angles close to the ideal 109.5°, modified by hydrogen bonding interactions in the crystal lattice [8] [20] [21].